Y7Kkh4TH37

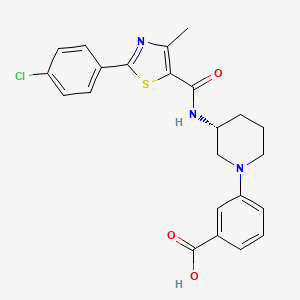

Descripción

Y7Kkh4TH37 is a synthetic organic compound with the molecular formula C₂₁H₂₈NO₁₀S, as described in .

- Melting Point: Determined via differential scanning calorimetry (DSC).

- Optical Activity: Specific rotation data confirmed chirality.

- Spectroscopic Data:

- ¹H and ¹³C NMR: Full resonance assignments for protons and carbons.

- Mass Spectrometry: ESI-LRMS (m/z 486.1 [M+H]⁺) and HRMS (m/z 486.1589 [M+H]⁺) confirmed molecular weight (485.15 g/mol).

- Elemental Analysis: C, H, N, S content verified within 0.4% error .

Propiedades

Número CAS |

876145-68-5 |

|---|---|

Fórmula molecular |

C23H22ClN3O3S |

Peso molecular |

456.0 g/mol |

Nombre IUPAC |

3-[(3R)-3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidin-1-yl]benzoic acid |

InChI |

InChI=1S/C23H22ClN3O3S/c1-14-20(31-22(25-14)15-7-9-17(24)10-8-15)21(28)26-18-5-3-11-27(13-18)19-6-2-4-16(12-19)23(29)30/h2,4,6-10,12,18H,3,5,11,13H2,1H3,(H,26,28)(H,29,30)/t18-/m1/s1 |

Clave InChI |

UEIFAMIUBPSKHA-GOSISDBHSA-N |

SMILES isomérico |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@@H]3CCCN(C3)C4=CC=CC(=C4)C(=O)O |

SMILES canónico |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCN(C3)C4=CC=CC(=C4)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Y7Kkh4TH37 involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base. This intermediate is then coupled with 4-methyl-2-aminothiazole to form the thiazole core.

The next step involves the formation of the piperidine ring, which is achieved by reacting 1-benzylpiperidin-4-one with the thiazole intermediate under reductive amination conditions. The final step is the coupling of the piperidine-thiazole intermediate with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form Y7Kkh4TH37.

Industrial Production Methods: Industrial production of Y7Kkh4TH37 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-pressure reactors for the reductive amination step and continuous flow reactors for the coupling reactions. Purification is typically achieved through recrystallization and chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: Y7Kkh4TH37 undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Oxidized thiazole derivatives.

Reduction: Alcohol derivatives of the piperidine ring.

Substitution: Substituted chlorophenyl derivatives.

Aplicaciones Científicas De Investigación

Y7Kkh4TH37 has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of Y7Kkh4TH37 involves its interaction with specific molecular targets. The compound binds to the active site of enzymes or receptors, inhibiting their activity. This binding is facilitated by the thiazole and piperidine rings, which interact with the target’s active site through hydrogen bonding and hydrophobic interactions. The chlorophenyl group enhances the compound’s binding affinity by providing additional hydrophobic contacts.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize Y7Kkh4TH37, we compare it with structurally or functionally analogous compounds from peer-reviewed datasets (Table 1).

Table 1: Comparative Analysis of Y7Kkh4TH37 and Analogues

Key Findings :

Structural Complexity : Y7Kkh4TH37 exhibits higher molecular complexity compared to analogues, with multiple oxygen and nitrogen heteroatoms enabling diverse reactivity .

Solubility Trends : While Y7Kkh4TH37’s solubility is undocumented, CAS 84547-61-5 demonstrates exceptional aqueous solubility (220 mg/mL), likely due to its polar pyrazole-alcohol motif .

Synthetic Challenges : Y7Kkh4TH37’s synthesis may face hurdles in regioselective functionalization, unlike the straightforward LiAlH₄ reductions used for CAS 1046861-20-4 .

Bioactive Potential: The sulfonyl group in Y7Kkh4TH37 aligns with protease inhibitor pharmacophores, whereas CAS 99799-09-4’s cyclohexanol ester suggests anti-inflammatory applications .

Research Implications

- Y7Kkh4TH37’s Uniqueness: Its combination of sulfonyl and nitro groups is rare among reported compounds, offering novel avenues for drug discovery or polymer chemistry .

- Limitations : Lack of explicit synthetic protocols and bioactivity data for Y7Kkh4TH37 hinders direct benchmarking against commercial analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.